molecular formula C10H13NO B3193797 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol CAS No. 754184-91-3

2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol

Cat. No.: B3193797
CAS No.: 754184-91-3
M. Wt: 163.22 g/mol
InChI Key: NIGRDNFOXZYGLF-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol: is a heterocyclic compound with the molecular formula C10H13NO. It is part of the azepine family, which consists of seven-membered nitrogen-containing rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol typically involves the cyclization of appropriate precursors. One common method is the reduction of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride . Another approach involves the cyclization of N-substituted anilines with appropriate aldehydes or ketones under acidic or basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced techniques to scale up the production .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce more saturated azepine derivatives .

Scientific Research Applications

Chemistry: In organic chemistry, 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for producing a wide range of products .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. For example, some derivatives might inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol is unique due to its specific hydroxyl group at the 7-position, which can influence its chemical reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain biological targets .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-4-3-9-7-11-5-1-2-8(9)6-10/h3-4,6,11-12H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGRDNFOXZYGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol
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Reactant of Route 5
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Reactant of Route 6
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